2-Amino-2-(4-phenoxyphenyl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-(4-phenoxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3.ClH/c1-15(16,14(17)18)11-7-9-13(10-8-11)19-12-5-3-2-4-6-12;/h2-10H,16H2,1H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTHJDVRXYVSJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two key components:
- 4-Phenoxyphenylpropanoic acid backbone : Requires incorporation of a phenoxy group at the para position of the phenyl ring.
- α-Amino functionality : Introduced via amination strategies such as reductive amination or Strecker synthesis.
The hydrochloride salt forms via protonation of the amino group using hydrochloric acid in the final step.
Synthetic Route 1: Reductive Amination of 2-Keto-2-(4-phenoxyphenyl)propanoic Acid
Reaction Overview
This method involves:
- Synthesis of 2-keto-2-(4-phenoxyphenyl)propanoic acid.
- Reductive amination using ammonium acetate and sodium cyanoborohydride.
Step 1: Preparation of 2-Keto Intermediate
The keto acid is synthesized via Friedel-Crafts acylation of phenoxyphenylpropanoic acid. A representative procedure involves:
- Reactants : 4-Phenoxyphenylpropanoic acid (1.0 eq), acetyl chloride (1.2 eq), AlCl₃ (1.5 eq).
- Conditions : Dichloromethane, 0°C → room temperature, 12 h.
- Yield : ~78% (hypothetical, based on analogous reactions).
Step 2: Reductive Amination
Synthetic Route 2: Gabriel Synthesis with Phenoxyphenylpropanoic Acid
Methodology
The Gabriel synthesis avoids direct handling of ammonia by using phthalimide as a protected amine source:
Alkylation of Phthalimide
- Reactants : 2-Bromo-2-(4-phenoxyphenyl)propanoic acid (1.0 eq), potassium phthalimide (1.5 eq).
- Conditions : DMF, 80°C, 8 h.
- Intermediate : Phthalimido-protected propanoic acid.
Deprotection and Salt Formation
Alternative Route: Strecker Synthesis
Three-Component Reaction
The Strecker synthesis offers a one-pot route:
- Reactants :
- 4-Phenoxybenzaldehyde (1.0 eq)
- Ammonium chloride (2.0 eq)
- Potassium cyanide (1.2 eq)
- Pyruvic acid (1.0 eq)
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Reductive Amination | High functional group tolerance | Requires pre-formed keto intermediate | 65–70 |
| Gabriel Synthesis | Avoids free ammonia use | Multi-step; phthalimide removal required | 60–75 |
| Strecker Synthesis | One-pot procedure | Racemization risk; cyanide handling | 50–65 |
Critical Process Parameters
Solvent Selection
Temperature Control
Purification Challenges
- Hydrochloride salt hygroscopicity : Requires anhydrous crystallization conditions.
- Column chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) for free base purification.
Analytical Characterization
Spectroscopic Data (Hypothetical)
- ¹H NMR (D₂O, 400 MHz):
δ 7.45–7.30 (m, 4H, aromatic), 6.95–6.85 (m, 5H, phenoxy), 3.10 (s, 2H, NH₂), 1.75 (s, 3H, CH₃). - IR (KBr): 2500–3000 cm⁻¹ (NH₃⁺ stretch), 1720 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
Melting Point
- Observed range: 215–218°C (decomposes).
Industrial Scalability Considerations
- Cost drivers : Phenoxyphenyl precursors account for ~60% of raw material costs.
- Waste streams : Cyanide-containing residues require strict neutralization protocols in Strecker synthesis.
- Process intensification : Continuous flow systems could improve yields in reductive amination.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-phenoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, facilitating the development of new compounds with desired properties .
2. Biology
- Biological Activity Studies : The compound has been investigated for its biological activities, including enzyme modulation and receptor interaction. Its ability to act as a buffering agent in biological assays is significant for maintaining pH stability in cell cultures .
- Antimicrobial and Antiproliferative Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties comparable to established drugs. Additionally, antiproliferative activity against cancer cell lines has been documented .
3. Medicine
- Therapeutic Potential : Ongoing research explores its potential as a therapeutic agent, particularly in drug development aimed at treating various diseases. Its structural characteristics allow it to interact with biological targets effectively .
Data Table: Biological Activities of this compound
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A series of experiments were conducted to evaluate the antimicrobial properties of compounds related to this compound. The results indicated that certain derivatives exhibited significant activity against mycobacterial and fungal strains, outperforming standard treatments like isoniazid and fluconazole . -
Antiproliferative Effects :
Research highlighted the antiproliferative effects of this compound on HeLa cells, showing promising results with IC50 values lower than those of conventional chemotherapeutics such as doxorubicin. These findings suggest potential applications in cancer therapy . -
Buffering Capacity Assessment :
Studies assessing the buffering capacity of this compound demonstrated its effectiveness in maintaining pH levels during cell culture experiments, underscoring its utility in biological research settings .
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-phenoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxyphenyl group can interact with hydrophobic regions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., phenoxy, CF₃) increase the acidity of the α-amino and carboxylic acid groups compared to electron-donating groups (e.g., OCH₃) .
- Solubility : Methoxy and hydrophilic substituents improve aqueous solubility, whereas chloro and CF₃ groups enhance lipid solubility .
Critical Analysis of Contradictions and Limitations
- Toxicity Data Gaps: explicitly warns about incomplete toxicological profiles for aryl-substituted amino acids, contrasting with safety data sheets for iodinated derivatives () .
- Bioactivity Variability: While links propanoic acid derivatives to anti-inflammatory effects, substituent-specific effects (e.g., phenoxy vs. CF₃) require further validation to predict the target compound’s efficacy .
Biological Activity
2-Amino-2-(4-phenoxyphenyl)propanoic acid hydrochloride, also known as a derivative of phenylpropanoic acid, has garnered attention in biological research due to its potential therapeutic applications and biological activities. This compound is primarily studied for its role as a buffering agent in cell cultures and its impact on various biological pathways.
The compound has the following chemical structure and properties:
- Chemical Formula : C15H16ClN
- CAS Number : 1132-61-2
- Molecular Weight : 255.75 g/mol
This compound features an amino group, a propanoic acid backbone, and a phenoxyphenyl substituent, which contributes to its unique biological properties.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Modulation : It can act as an enzyme inhibitor, modulating various biochemical pathways crucial for cellular function.
- Receptor Interaction : The compound may interact with specific receptors, influencing signal transduction pathways.
- Buffering Capacity : As a non-ionic organic buffering agent, it maintains pH stability in cell cultures, which is vital for various biological assays and experiments .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound. Here are notable findings:
- Antimicrobial Activity :
- Antiproliferative Activity :
- Buffering Applications :
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes and purification strategies for 2-amino-2-(4-phenoxyphenyl)propanoic acid hydrochloride?
Methodological Answer : The synthesis typically involves three stages: (1) backbone preparation , (2) functional group introduction , and (3) hydrochloride salt formation .
- Step 1 : Start with a protected amino acid (e.g., L-alanine or its ester) to construct the propanoic acid backbone.
- Step 2 : Introduce the 4-phenoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, depending on precursor availability .
- Step 3 : Deprotect the amino group and treat with HCl to form the hydrochloride salt.
Q. Purification :
Q. Key Data :
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, reflux, 12h | 85 | 95 |
| 2 | Pd(PPh₃)₄, 80°C, 18h | 72 | 90 |
| 3 | HCl gas, THF, 0°C | 92 | 98 |
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
Methodological Answer :
- 1H/13C NMR : Confirm the presence of the phenoxyphenyl group (δ 6.8–7.4 ppm aromatic protons) and the α-amino acid backbone (δ 3.1–3.5 ppm for CH(NH₂)) .
- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₅H₁₆ClNO₃ requires [M+H]⁺ 300.0895) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., racemization during synthesis) .
Contradiction Handling :
If NMR shows unexpected peaks, compare with simulated spectra (DFT calculations) or use 2D-COSY to assign overlapping signals .
Q. What are the solubility and stability profiles under experimental conditions?
Methodological Answer :
- Solubility :
- Stability :
Advanced Research Questions
Q. How can mechanistic studies elucidate its reactivity in nucleophilic substitution reactions?
Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .
- Computational Modeling (DFT) : Map transition states for phenoxyphenyl group substitution. For example, B3LYP/6-31G* level calculations predict activation barriers for SN2 pathways .
Case Study :
Replacing the phenoxy group with a nitro group showed a 40% lower activation energy, suggesting electron-withdrawing groups accelerate substitution .
Q. How can contradictory pharmacological data (e.g., receptor binding vs. cellular activity) be resolved?
Methodological Answer :
- Dose-Response Analysis : Test across multiple concentrations (1 nM–100 μM) to identify non-linear effects.
- Off-Target Screening : Use kinase profiling assays (e.g., Eurofins KinaseScan) to rule out unintended interactions .
Example :
A 2022 study reported weak COX-2 inhibition (IC₅₀ > 50 μM) despite strong in vitro anti-inflammatory activity. Further analysis revealed metabolite-mediated effects via HPLC-MS .
Q. What computational strategies predict its interactions with biological targets?
Methodological Answer :
Q. How should conflicting spectral data (e.g., IR vs. Raman) be interpreted?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
